1-(3-Methylbenzyl)piperazine 1-(3-Methylbenzyl)piperazine 1-(3-Methylbenzyl)piperazine is an analytical reference standard categorized as a piperazine. It has been detected in illicit tablets. This product is intended for research and forensic applications.

Brand Name: Vulcanchem
CAS No.: 5321-48-2
VCID: VC20839756
InChI: InChI=1S/C12H18N2/c1-11-3-2-4-12(9-11)10-14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3
SMILES: CC1=CC(=CC=C1)CN2CCNCC2
Molecular Formula: C12H18N2
Molecular Weight: 190.28 g/mol

1-(3-Methylbenzyl)piperazine

CAS No.: 5321-48-2

Cat. No.: VC20839756

Molecular Formula: C12H18N2

Molecular Weight: 190.28 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Methylbenzyl)piperazine - 5321-48-2

Specification

CAS No. 5321-48-2
Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
IUPAC Name 1-[(3-methylphenyl)methyl]piperazine
Standard InChI InChI=1S/C12H18N2/c1-11-3-2-4-12(9-11)10-14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3
Standard InChI Key VTEOTZPEMDQENX-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CN2CCNCC2
Canonical SMILES CC1=CC(=CC=C1)CN2CCNCC2

Introduction

Chemical Identity and Structure

1-(3-Methylbenzyl)piperazine (CAS No. 5321-48-2) is a nitrogen-containing heterocyclic compound with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol . The structure consists of a piperazine ring (a six-membered heterocyclic compound containing two nitrogen atoms) with a 3-methylbenzyl substituent attached to one of the nitrogen atoms. This structural arrangement contributes to its chemical behavior and potential reactivity patterns.

Nomenclature and Identification

The compound is known by multiple synonyms in scientific literature and commercial catalogs, reflecting its relevance across different research contexts:

Table 1: Identification Parameters and Synonyms

ParameterValue/Information
IUPAC Name1-(3-Methylbenzyl)piperazine
CAS Number5321-48-2
MDL NumberMFCD01321003
Common SynonymsNSC 30681, 1-m-methylbenzylpiperazine, N-(m-Methylbenzyl)piperazine
Additional IdentifiersAKOS B004005, TIMTEC-BB SBB003651, CHEMBRDG-BB 4103044, ART-CHEM-BB B004005, Meclizine Impurity 6

The variety of catalog designations suggests the compound's inclusion in multiple chemical libraries and research collections .

Physical and Chemical Properties

Physical Properties

1-(3-Methylbenzyl)piperazine exhibits distinct physical characteristics that are important for its handling, storage, and potential applications. These properties have been documented through standard chemical analysis methods.

Table 2: Physical Properties

PropertyValueSource
Physical StateOil
ColorColorless to Pale Yellow
Melting Point110°C
Boiling Point256-257°C (literature)
Density1.001 g/mL at 25°C (literature)
Flash Point>230°F
Exact Mass190.14700
LogP1.66690
PSA (Polar Surface Area)15.27000

The relatively high boiling point and oil-like characteristics are consistent with other benzylpiperazine derivatives and reflect the presence of both the aromatic ring and the nitrogen-containing heterocycle in its structure .

Chemical Properties and Reactivity

The chemical behavior of 1-(3-Methylbenzyl)piperazine is influenced by its functional groups and molecular structure:

Table 3: Chemical Properties

PropertyValue/Description
SolubilityDMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml; Ethanol:PBS (pH 7.2)(1:2): 0.33 mg/ml
pKa9.18±0.10 (Predicted)
Recommended StorageRefrigerator
Hazard ClassificationGHS07 (Warning)

The compound demonstrates good solubility in polar organic solvents such as DMF, DMSO, and ethanol, with limited solubility in aqueous systems. This solubility profile reflects its moderate lipophilicity (LogP: 1.66690) and suggests potential applications in organic synthesis and as an intermediary in chemical preparations .

The predicted pKa value of 9.18±0.10 indicates that 1-(3-Methylbenzyl)piperazine behaves as a weak base, which is characteristic of piperazine derivatives. This property suggests potential reactivity in acid-base reactions and interactions with acidic functional groups .

As an analytical reference standard, the compound would be used to:

  • Verify the identity and purity of pharmaceutical products

  • Calibrate analytical instruments for detecting specific impurities

  • Develop and validate analytical methods for quality control

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